molecular formula C16H18FNO2S3 B2605362 4-((4-Fluoro-2-methylphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane CAS No. 1704637-89-7

4-((4-Fluoro-2-methylphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane

Cat. No.: B2605362
CAS No.: 1704637-89-7
M. Wt: 371.5
InChI Key: MZGCZKUEAYMHSA-UHFFFAOYSA-N
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Description

4-((4-Fluoro-2-methylphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a complex organic compound that belongs to the class of thiazepanes This compound is characterized by the presence of a thiazepane ring, a thiophene ring, and a sulfonyl group attached to a fluorinated methylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-Fluoro-2-methylphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diamine and a thiol.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation, where a sulfonyl chloride reacts with the thiazepane intermediate.

    Attachment of the Fluorinated Methylphenyl Moiety: The final step involves the coupling of the fluorinated methylphenyl group to the sulfonylated thiazepane through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-((4-Fluoro-2-methylphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated methylphenyl moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((4-Fluoro-2-methylphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-((4-Fluoro-2-methylphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane involves its interaction with specific molecular targets. The sulfonyl group and the thiazepane ring are key functional groups that interact with biological molecules, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4-Fluoro-2-methylphenyl)sulfonyl)-7-(thiophen-2-yl)-1,4-thiazepane is unique due to its combination of a thiazepane ring and a sulfonyl group attached to a fluorinated methylphenyl moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(4-fluoro-2-methylphenyl)sulfonyl-7-thiophen-2-yl-1,4-thiazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO2S3/c1-12-11-13(17)4-5-16(12)23(19,20)18-7-6-15(22-10-8-18)14-3-2-9-21-14/h2-5,9,11,15H,6-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZGCZKUEAYMHSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCC(SCC2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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